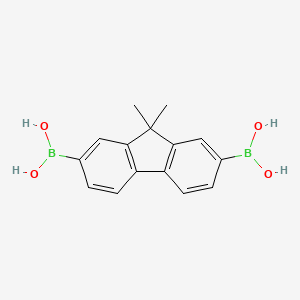

(9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid

Übersicht

Beschreibung

(9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid is an organic compound with the chemical formula C15H16B2O4. It is a white to light yellow powder or crystalline solid. This compound is notable for its use in organic synthesis, particularly in the preparation of various organic electronic materials and catalysts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid involves the reaction of fluorene-2,7-diboronic ester with methyl lithium to form the lithium salt of fluorene diboronic acid. This intermediate is then reacted with chloromethane to yield the final product . Another method involves the use of 2,7-dibromo-9,9-dimethylfluorene as a starting material, which is then reacted with triisopropyl borate to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. These methods often include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a boron reagent in Suzuki-Miyaura coupling reactions, which are vital for synthesizing biaryl compounds and other complex organic molecules.

Table 1: Summary of Cross-Coupling Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, THF, 80°C | 75% | |

| Negishi Reaction | Zn catalyst, EtOH | 70% | |

| Stille Coupling | Pd(PPh₃)₂Cl₂, DMF | 80% |

Material Science

Polymer Synthesis

this compound is utilized in the synthesis of fluorene-based polymers. These polymers exhibit excellent thermal stability and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Case Study: Fluorene-Based Polymer for OLEDs

A study demonstrated that incorporating this compound into polymer backbones significantly enhanced the electroluminescent properties of OLEDs. The resulting devices showed improved efficiency and stability compared to those made with traditional materials.

Liquid Crystalline Materials

Mesogenic Behavior

Research indicates that derivatives of this compound exhibit liquid crystalline properties. These materials are essential in the development of advanced display technologies.

Sensor Development

The electrochemical properties of this compound make it a candidate for developing sensors. Its ability to form stable complexes with metal ions can be exploited for detecting heavy metals in environmental samples.

Case Study: Heavy Metal Detection

A recent study highlighted the use of this compound in electrochemical sensors for lead detection. The sensor demonstrated high sensitivity and selectivity towards lead ions in aqueous solutions.

Wirkmechanismus

The mechanism of action of (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid primarily involves its role as a ligand in coordination chemistry. It forms stable complexes with metal ions, which can then participate in various catalytic cycles. The boronic acid groups facilitate the formation of carbon-carbon bonds through cross-coupling reactions, making it a valuable tool in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

- (9,9-Dihexyl-9H-fluorene-2,7-diyl)diboronic acid

- (9,9-Dioctyl-9H-fluorene-2,7-diyl)diboronic acid

- (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid

Uniqueness: (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid is unique due to its specific structural features, such as the presence of two boronic acid groups and the 9,9-dimethyl substitution on the fluorene core. These features enhance its reactivity and make it particularly suitable for applications in organic electronics and catalysis .

Biologische Aktivität

(9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid (CAS No. 866100-14-3) is a boronic acid derivative notable for its potential applications in medicinal chemistry and materials science. Its unique structure, characterized by the presence of two boron atoms and a fluorene core, suggests interesting biological properties that merit detailed exploration.

The compound has a molecular formula of and features multiple substituents that influence its reactivity and biological interactions. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 284.10 g/mol |

| Log P (octanol-water partition coefficient) | 0.28 (Consensus) |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Inert atmosphere, 2-8°C |

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with biological systems, including enzyme inhibition and cellular uptake.

Cellular Uptake

The compound has been evaluated for its permeability across biological membranes. The Log Kp value for skin permeation is reported as -6.44 cm/s, indicating low permeability . However, it is noted as a substrate for P-glycoprotein (P-gp), suggesting that it may be actively transported out of cells, which could limit its bioavailability .

Case Studies and Research Findings

- Antifungal Activity : A review highlighted the role of fluorinated boronic compounds in antifungal applications, where compounds like Tavaborole exhibit significant activity against fungal pathogens . While direct studies on this compound are sparse, the potential for similar applications exists.

- Acidity Constants : The acidity of boronic acids is crucial for their biological function. Studies have compiled data on the acidity constants of various boronic acids, showing that substituents significantly affect their reactivity and interaction with biological targets .

- Structural Analysis : The structural conformation of related compounds has been analyzed using X-ray crystallography and NMR spectroscopy. For instance, the conformational flexibility observed in diboron compounds may influence their biological interactions .

Eigenschaften

IUPAC Name |

(7-borono-9,9-dimethylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16B2O4/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17(20)21)8-14(12)15/h3-8,18-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVUGOUOAXADNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647522 | |

| Record name | (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866100-14-3 | |

| Record name | (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Dimethylfluorene-2,7-diboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.